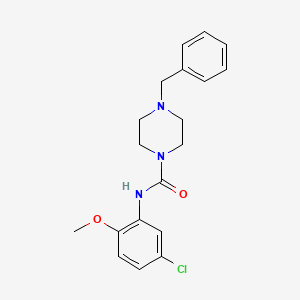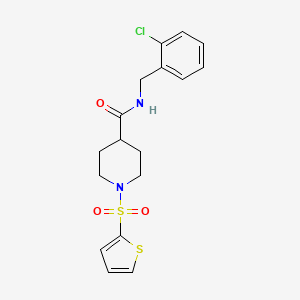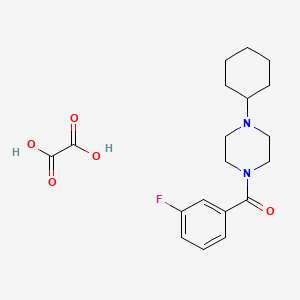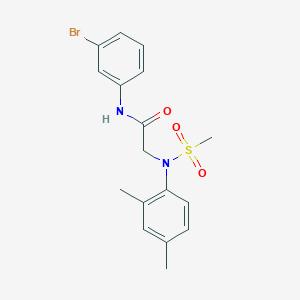![molecular formula C15H21ClN2O2 B4944794 5-chloro-2-methoxy-N-[2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B4944794.png)
5-chloro-2-methoxy-N-[2-(piperidin-1-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-methoxy-N-[2-(piperidin-1-yl)ethyl]benzamide is an organic compound that serves as an important building block in various chemical syntheses. This compound is characterized by its benzamide structure, which includes a chlorine atom at the 5-position, a methoxy group at the 2-position, and a piperidin-1-yl ethyl group attached to the nitrogen atom of the amide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-[2-(piperidin-1-yl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 2-(piperidin-1-yl)ethylamine.
Activation of Carboxylic Acid: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Amide Bond Formation: The activated carboxylic acid reacts with 2-(piperidin-1-yl)ethylamine to form the amide bond, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-2-methoxy-N-[2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to form a hydroxyl group, or reduced to form a methyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can be employed for hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used, such as 5-amino-2-methoxy-N-[2-(piperidin-1-yl)ethyl]benzamide.
Oxidation: 5-chloro-2-hydroxy-N-[2-(piperidin-1-yl)ethyl]benzamide.
Reduction: 5-chloro-2-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide.
Hydrolysis: 5-chloro-2-methoxybenzoic acid and 2-(piperidin-1-yl)ethylamine.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-methoxy-N-[2-(piperidin-1-yl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs that target specific receptors or enzymes.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-chloro-2-methoxy-N-[2-(piperidin-1-yl)ethyl]benzamide depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins that play a role in signal transduction or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 5-chloro-2-methoxy-N-[2-(4-nitrophenyl)ethyl]benzamide
- 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]benzamide
Uniqueness
5-chloro-2-methoxy-N-[2-(piperidin-1-yl)ethyl]benzamide is unique due to the presence of the piperidin-1-yl ethyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s binding affinity to receptors and its overall pharmacokinetic profile, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-N-(2-piperidin-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-20-14-6-5-12(16)11-13(14)15(19)17-7-10-18-8-3-2-4-9-18/h5-6,11H,2-4,7-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIZVLXJLGXQLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(4-bromophenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4944728.png)
![(5E)-5-[(3-bromo-4-prop-2-enoxyphenyl)methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4944733.png)
![3,5-bis(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4944747.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4944754.png)


![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B4944776.png)
![N'-[(TERT-BUTOXY)CARBONYL]ADAMANTANE-1-CARBOHYDRAZIDE](/img/structure/B4944779.png)


![1-(3-ethoxybenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4944797.png)
![[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-pyridin-4-ylmethanone](/img/structure/B4944799.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B4944816.png)
